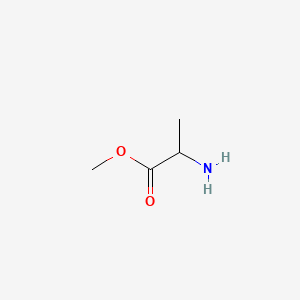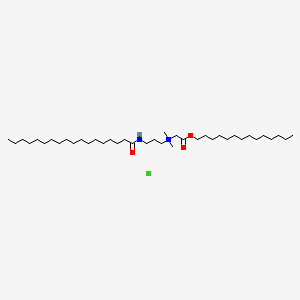![molecular formula C6H6N4OS B1606821 2-Amino-7-méthyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 31737-02-7](/img/structure/B1606821.png)
2-Amino-7-méthyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Vue d'ensemble
Description
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C6H6N4OS and its molecular weight is 182.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse verte de composés hétérocycliques
Le composé est utilisé dans la synthèse verte de nouvelles [1,3,4]thiadiazolo[3,2-a]pyrimidines par le biais de réactions multicomposants. Ce processus est respectueux de l'environnement, utilisant de l'oxyde de vanadium chargé sur de la fluorapatite comme catalyseur, ce qui offre des avantages tels qu'une synthèse rapide, des conditions de réaction douces et l'absence de nécessité d'une chromatographie sur colonne .
Activité anticancéreuse
Il y a eu une synthèse de composés anticancéreux, en particulier des 7-phényl-substitués-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, à partir d'une réaction en un seul pot impliquant la 2-amino-7-méthyl-5h-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. Cette synthèse a été réalisée sous irradiation ultrasonique, mettant en évidence le potentiel du composé dans le développement de nouveaux médicaments anticancéreux .
Synthèse assistée par micro-ondes
Le composé est impliqué dans des réactions multicomposants assistées par micro-ondes pour synthétiser des hétérocycles pyrimidiniques. Cette méthode est sans solvant et considérée comme une approche verte, alignée sur les principes de la chimie durable et respectueuse de l'environnement .
Applications pharmaceutiques
En raison de sa similitude structurelle avec des molécules biologiquement actives, le composé a des applications potentielles en pharmacie. Il peut être utilisé pour synthétiser diverses molécules, en particulier celles ayant une activité pharmaceutique, par le biais de la chimie organique synthétique verte .
Inhibition enzymatique pour l'activité antipaludique
Il sert de réactif pour la synthèse d'inhibiteurs ciblant la dihydroorotate déshydrogénase, une enzyme cruciale pour la voie de biosynthèse des pyrimidines dans les parasites du paludisme. Cette application met en évidence son rôle dans le développement de médicaments antipaludiques .
Liaison à l'ARN TAR du VIH
Le composé a été étudié pour son activité pharmacologique due à sa liaison à l'ARN TAR du VIH. Cela suggère son utilisation potentielle dans la recherche et la thérapie du VIH .
Synthèse d'inhibiteurs de l'enzyme STAT3
Il a été utilisé dans la synthèse de dérivés qui présentent une bonne liaison dans le site actif de l'enzyme STAT3, qui est une cible pour le traitement du cancer du sein. Cela indique son application dans le développement de nouvelles thérapies contre le cancer du sein .
Catalyseur en synthèse organique
Les dérivés du composé ont été utilisés comme catalyseurs en synthèse organique, contribuant aux réactions de construction de liaisons carbone-carbone et carbone-azote. Cela souligne sa polyvalence en chimie organique synthétique .
Mécanisme D'action
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or other molecules in the cell to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it is likely that the compound may influence protein-related pathways.
Analyse Biochimique
Biochemical Properties
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to form alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids when reacted with carbon disulfide . These interactions suggest that 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can modulate enzyme activity, potentially leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cellular processes are profound. This compound has been reported to exhibit anticancer activity against various cell lines, including MDA-MB-232 and MCF-7 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbon disulfide results in the formation of dithiocarbamic or iminodithiocarbonic acids, which can inhibit or activate enzymes involved in metabolic pathways . Additionally, changes in gene expression induced by this compound further contribute to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable products when reacted with carbon disulfide, suggesting its potential for sustained biochemical activity
Dosage Effects in Animal Models
The effects of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with different dosages in animal models. Higher doses of the compound have been associated with increased biological activity, including enhanced anticancer effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s interaction with carbon disulfide, leading to the formation of dithiocarbamic or iminodithiocarbonic acids, is one such metabolic pathway . These interactions can influence metabolic flux and alter metabolite levels, further contributing to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDQMJGUPDVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351472 | |
| Record name | 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-02-7 | |
| Record name | 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















